1,2-Isopropylidene-5-O-tosyl-D-xylofuranose
Description
Properties
IUPAC Name |
(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7S/c1-9-4-6-10(7-5-9)23(17,18)19-8-11-12(16)13-14(20-11)22-15(2,3)21-13/h4-7,11-14,16H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWKMMUSFZVFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)OC(O3)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942687 | |
| Record name | 5-O-(4-Methylbenzene-1-sulfonyl)-1,2-O-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6893-65-8, 20513-95-5 | |
| Record name | NSC81710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC72557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-O-(4-Methylbenzene-1-sulfonyl)-1,2-O-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose can be synthesized from D-xylose. The synthesis involves the protection of the hydroxyl groups of D-xylose using isopropylidene groups, followed by the tosylation of the 5-hydroxyl group. The reaction conditions typically involve the use of acid catalysts for the protection step and tosyl chloride in the presence of a base for the tosylation step .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to remove the tosyl group, yielding the corresponding alcohol.
Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The corresponding alcohol.
Oxidation: Ketones or aldehydes.
Scientific Research Applications
Scientific Research Applications
-
Glycosylation Reactions
- Glycosyl Donor : 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose serves as an effective glycosyl donor in various glycosylation reactions. It is utilized to introduce sugar moieties into larger molecules, enhancing their biological activity and solubility .
- Synthesis of Nucleosides : This compound has been used in synthesizing naturally occurring iodinated nucleosides from D-xylose through a series of reactions involving Vorbrüggen glycosylation techniques. The overall yield for such syntheses can reach up to 28% on a larger scale .
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Pharmaceutical Development
- Intermediate in Drug Synthesis : The compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable glycosidic bonds makes it valuable for creating complex carbohydrate structures found in many drugs .
- Potential Antiviral Agents : Research indicates that derivatives of xylofuranose may exhibit antiviral properties, making this compound a candidate for developing new antiviral medications .
- Biological Studies
Synthesis Methodologies
-
Synthesis Process
- The synthesis typically involves the tosylation of 1,2-isopropylidene-D-xylofuranose using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine. This process yields high purity and good yields of the tosylated product, which can then be used in subsequent reactions .
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Reaction Conditions
- Common solvents include THF or pyridine, with reaction temperatures typically maintained at room temperature or slightly elevated conditions to facilitate the reaction without compromising yield.
Case Studies
Mechanism of Action
The mechanism of action of 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose involves its role as a glycosyl donor. The tosyl group acts as a leaving group, facilitating the formation of glycosidic bonds with acceptor molecules. This process is catalyzed by glycosyltransferases or chemical catalysts, leading to the formation of glycosidic linkages in oligosaccharides and glycoconjugates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural modifications and their implications:
Physicochemical Properties
- Solubility : Tosyl and mesyl derivatives are often crystalline solids, while alkylated analogs (e.g., C3-octyl) are oils .
- Stability : The 1,2-isopropylidene group enhances ring stability, but hydrolytic susceptibility varies with substituents. Fluorinated derivatives exhibit increased metabolic stability .
Research Findings and Data Tables
Table 1: Comparative Yields and Reaction Conditions
Biological Activity
1,2-Isopropylidene-5-O-tosyl-D-xylofuranose is a glycosyl donor widely used in carbohydrate chemistry. Its unique structural features, including the isopropylidene and tosyl functional groups, enhance its reactivity in glycosylation reactions. Recent studies have begun to explore its biological activities, particularly its effects on metabolic pathways and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 344.39 g/mol. The compound is characterized by its ability to act as a glycosyl donor in various synthetic applications, particularly in the synthesis of oligosaccharides and glycoconjugates.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.39 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | White crystalline solid |
This compound has been shown to activate AMP-activated protein kinase alpha (AMPKα), a critical regulator of cellular energy homeostasis. The activation of AMPKα has significant implications for glucose metabolism, enhancing glucose uptake in muscle cells and potentially providing therapeutic benefits for metabolic disorders such as type 2 diabetes.
- Target : AMPKα
- Effect : Stimulates glucose uptake
- Pathway : Enhances glucose metabolism
Research Findings
Recent studies have highlighted the compound's role in glucose metabolism:
- Glucose Uptake Enhancement : Activation of AMPKα by this compound leads to increased glucose transport into muscle cells, suggesting a potential application in diabetes management .
- Synthetic Applications : It serves as a versatile intermediate in the synthesis of glycosylated drugs, indicating its importance in medicinal chemistry .
Case Study 1: Metabolic Effects
In a laboratory setting, researchers investigated the effects of this compound on glucose metabolism in skeletal muscle cells. The study demonstrated that treatment with the compound resulted in a significant increase in glucose uptake compared to controls. This effect was attributed to the activation of AMPKα, which subsequently enhanced downstream signaling pathways involved in glucose transport.
Case Study 2: Synthesis of Glycosylated Compounds
A study focused on the synthesis of glycosylated nucleosides using this compound as a glycosyl donor. The results showed that the compound facilitated high-yield glycosylation reactions under mild conditions, making it an attractive candidate for developing new therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose?
The compound is typically synthesized via tosylation of 1,2-O-isopropylidene-α-D-xylofuranose. A standard method involves reacting the parent compound with tosyl chloride (TsCl) in anhydrous pyridine or DMF under inert conditions. The reaction proceeds at 0°C–25°C for 4–6 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate). This introduces the tosyl group at the 5-O position, creating a reactive leaving group for subsequent nucleophilic substitutions .
Q. What spectroscopic methods are used to characterize this compound and its derivatives?
Key techniques include:
- ¹H and ¹³C NMR : To confirm regioselectivity and stereochemistry. For example, the tosyl group’s aromatic protons appear as a multiplet at δ 7.3–7.8 ppm, while the isopropylidene methyl groups resonate as singlets near δ 1.3–1.5 ppm .
- Mass spectrometry (HRMS) : To verify molecular weight and purity .
- Polarimetry : To confirm optical activity and enantiomeric integrity .
Q. What is the role of the isopropylidene protecting group in this compound?
The 1,2-O-isopropylidene group stabilizes the furanose ring by locking it into a rigid conformation, preventing unwanted ring-opening or anomerization. This enhances regioselectivity during functionalization at the 5-O position .
Advanced Research Questions
Q. How can researchers address low yields during the tosylation step?
Low yields often arise from moisture-sensitive conditions or incomplete activation of TsCl. Strategies include:
Q. What strategies achieve regioselective functionalization at the 5-O position?
The tosyl group serves as an excellent leaving group for nucleophilic displacement. For example:
Q. How does the puckering conformation of the furanose ring influence reactivity?
The isopropylidene group enforces a C2’-endo puckering conformation, as defined by Cremer-Pople coordinates. This steric constraint directs nucleophiles to attack the 5-O position from the less hindered β-face, ensuring stereochemical control .
Q. How to resolve contradictions in NMR data for structurally similar derivatives?
Discrepancies in coupling constants (e.g., J values for anomeric protons) may arise from conformational flexibility. Solutions include:
- 2D NMR (COSY, NOESY) : To assign proton-proton correlations and spatial arrangements.
- Variable-temperature NMR : To identify dynamic equilibria between puckered forms .
Q. What are common side reactions during nucleophilic substitution at the 5-O position?
Competing elimination (e.g., E2 mechanisms) can occur under strongly basic conditions, forming unsaturated byproducts. Mitigation involves:
Q. How to optimize purification of polar derivatives like phosphorylated analogs?
High-polarity compounds (e.g., phosphoramidates) require gradient elution with ethyl acetate/hexane (1:2 to 1:1) and additives like triethylamine to reduce tailing. Reverse-phase chromatography (C18 silica) is effective for highly functionalized derivatives .
Q. What computational methods support structural analysis of furanose derivatives?
Density Functional Theory (DFT) calculations can model puckering energetics and predict reactivity. Molecular dynamics simulations help assess solvation effects and transition states for nucleophilic substitutions .
Data Contradiction Analysis
Q. How to interpret conflicting yields in triazole-functionalization reactions?
Disparities in yields (e.g., 52% vs. 95% in CuAAC reactions) often stem from:
Q. Why do some synthetic routes report variable melting points for the same compound?
Polymorphism or residual solvent (e.g., EtOAc) can alter melting ranges. Recrystallization from different solvents (e.g., ethanol vs. acetone) standardizes this .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
